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Introduction
Crisdesalazine (also known as AAD-2004) is an investigational drug with a dual mechanism of

action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1

(mPGES-1) and a scavenger of reactive oxygen species.[1][2][3] This dual action confers both

anti-inflammatory and antioxidant properties, making it a candidate for treating

neurodegenerative diseases.[2] Preclinical studies in various animal models have

demonstrated its potential therapeutic effects in conditions such as Alzheimer's disease (AD),

amyotrophic lateral sclerosis (ALS), and canine cognitive dysfunction syndrome (CCDS).[1]

These notes provide a summary of the available data on the long-term administration of

Crisdesalazine in animal models, along with detailed protocols for key experiments.

Mechanism of Action
Crisdesalazine targets key pathways implicated in neuroinflammation and oxidative stress. As

an inhibitor of mPGES-1, it selectively blocks the production of prostaglandin E2 (PGE2), a key

mediator of inflammation, which is expected to result in fewer gastrointestinal, renal, and

cardiovascular side effects compared to non-selective COX inhibitors. Additionally, its ability to

scavenge free radicals helps to mitigate oxidative damage, a common pathological feature of

neurodegenerative diseases.
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Crisdesalazine's dual mechanism of action.

Efficacy in Animal Models of Neurodegenerative
Diseases
Alzheimer's Disease (AD) Mouse Model
Long-term administration of Crisdesalazine has shown neuroprotective effects in transgenic

mouse models of Alzheimer's disease.

Data Summary:
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Animal Model
Treatment
Regimen

Duration Key Findings Reference

Tg-βCTF99/B6

Mice

25 mg/kg/day in

food
8 months

Inhibited lipid

peroxidation,

suppressed

neuronal loss

and neuritic

atrophy.

APP/PS1 Mice Not specified Not specified

Reduced amyloid

plaque,

suppressed

oxidative stress

and

inflammation,

protected the

blood-brain

barrier,

prevented

neuronal cell

death, and

improved

cognitive

function.

GiD Mice Not specified Not specified

Prevented brain

atrophy and

improved

cognitive function

by inhibiting

hydrogen

peroxide

production.

Detailed Protocol: Study in Tg-βCTF99/B6 Mice
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Animals: Tg-βCTF99/B6 mice expressing the β-secretase-cut C-terminal fragment of human

amyloid precursor protein (APP) and non-transgenic littermates.

Treatment: At 10 months of age, mice are divided into a treatment group receiving

Crisdesalazine (25 mg/kg/day) mixed in their chow and a control group receiving standard

chow.

Duration: 8 months.

Endpoint Analysis (at 18 months of age):

Histology: Mice are perfused with 0.9% saline, and brains are collected for histological

analysis. Sections are stained with Cresyl violet for cell counting in the prefrontal and

parietal cortices.

Immunohistochemistry: Brain sections are stained for markers of neuritic atrophy (e.g.,

MAP2) and neuronal health (e.g., calbindin).

Biochemical Analysis:

Lipid Peroxidation: Malondialdehyde (MDA) levels in brain homogenates are measured

using a commercial kit (e.g., Bioxytech MDA-586).

Western Blot: Protein levels of markers such as mouse APP (mAPP), phospho-CREB,

and transthyretin (TTR) are assessed in hippocampal lysates.

Statistical Analysis: Data are presented as means ± SEM. Statistical significance is

determined using appropriate tests (e.g., t-test or ANOVA).
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Workflow for the Alzheimer's disease mouse model study.
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Amyotrophic Lateral Sclerosis (ALS) Mouse Model
Crisdesalazine has been shown to improve motor function and extend the lifespan in the

SOD1G93A transgenic mouse model of ALS.

Data Summary:

Animal Model
Treatment
Regimen

Duration Key Findings Reference

SOD1G93A

Transgenic Mice

2.5 mg/kg, orally,

twice daily

From 8 weeks of

age until end-

stage

Delayed onset of

rotarod deficit by

36%, extended

lifespan by 21%,

blocked free

radical

production, and

reduced

microglial

activation.

Detailed Protocol: Study in SOD1G93A Mice (based on available information)

Animals: SOD1G93A transgenic mice and non-transgenic wild-type littermates.

Treatment: Starting at 8 weeks of age, mice are treated orally twice daily with

Crisdesalazine (2.5 mg/kg), vehicle control, or comparator drugs (e.g., riluzole, ibuprofen).

Duration: Treatment continues until the humane endpoint (end-stage of the disease).

Endpoint Analysis:

Motor Function: Motor performance is assessed regularly using tests such as the rotarod

test.

Lifespan: The date of death or euthanasia at the end-stage of the disease is recorded to

determine lifespan.
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Biomarker Analysis: At the study endpoint, spinal cord tissue is collected to measure levels

of free radicals (e.g., nitrotyrosine, 8-OHdG), PGE2, and markers of microglial activation

(e.g., Iba-1).

Statistical Analysis: Survival data are analyzed using Kaplan-Meier curves and log-rank

tests. Motor function and biomarker data are analyzed using appropriate statistical tests

(e.g., t-test or ANOVA).

Canine Cognitive Dysfunction Syndrome (CCDS)
A clinical study in companion dogs with severe cognitive dysfunction demonstrated the efficacy

of Crisdesalazine in improving cognitive scores.

Data Summary:

Animal Model
Treatment
Regimen

Duration Key Findings Reference

Companion Dogs

with Severe

CCDS (n=48)

5 or 10 mg/kg,

orally, once daily
8 weeks

Significantly

improved scores

on the canine

cognitive

dysfunction

rating scale

(CCDR) and

canine dementia

scale (CADES)

compared to

placebo.

Detailed Protocol: Canine Cognitive Dysfunction Syndrome Study (based on available

information)

Subjects: 48 companion dogs diagnosed with severe cognitive dysfunction.

Study Design: A multi-center, placebo-controlled clinical study.
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Treatment: Dogs are randomly assigned to receive either Crisdesalazine (5 mg/kg or 10

mg/kg) or a placebo orally once daily.

Duration: 8 weeks.

Endpoint Analysis:

Primary Outcome: Change from baseline in the canine cognitive dysfunction rating scale

(CCDR) score.

Secondary Outcome: Change from baseline in the canine dementia scale (CADES) score.

Safety: Monitoring for any adverse events throughout the study.

Statistical Analysis: The change in cognitive scores between the Crisdesalazine and

placebo groups is compared using appropriate statistical methods.

Safety and Toxicology
Long-term administration of Crisdesalazine has been reported to be well-tolerated in animal

studies.

Data Summary:
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Animal
Species

Treatment
Regimen

Duration Key Findings Reference

Dog
5 or 10

mg/kg/day, orally
8 weeks

No drug-related

adverse events

were observed.

Dog
200 mg/kg/day,

orally
13 weeks

No significant

differences in

vital signs, ECG,

blood counts,

serum chemistry,

urinalysis, or

histopathology

compared to the

control group.

Mouse (ALS

model)

1,000 mg/kg,

single oral dose
N/A

Did not cause

gastric mucosal

damage.

Rat
1,000 mg/kg,

high oral dose
Not specified

No

gastrointestinal

side effects, in

contrast to

significant

bleeding

observed with

aspirin,

ibuprofen, and

celecoxib.

Note on Pharmacokinetics: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)

for Crisdesalazine in mice, rats, and dogs are not extensively documented in the publicly

available literature.

Signaling Pathways and Experimental Workflows
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Crisdesalazine's role in neuroinflammatory pathways.
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Workflow of the canine cognitive dysfunction study.
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Conclusion
The available data from long-term animal studies suggest that Crisdesalazine is a promising

therapeutic candidate for neurodegenerative diseases, demonstrating efficacy in mouse

models of AD and ALS, as well as in dogs with cognitive dysfunction. Its safety profile appears

favorable in the studies conducted to date. Further research is warranted to fully elucidate its

pharmacokinetic profile and to confirm its long-term safety and efficacy in larger, more

comprehensive studies. The protocols outlined in these notes provide a foundation for

designing future preclinical investigations of Crisdesalazine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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